2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]isoxazole ring fused to a pyridine ring, connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide typically involves the following steps:
Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the acetamide linkage: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure with a pyridine ring at a different position.
2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-2-yl)ethyl)acetamide: Another positional isomer with the pyridine ring at the 2-position.
2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-4-yl)ethyl)acetamide: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is unique due to its specific arrangement of functional groups and rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(2-pyridin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(18-10-7-12-5-8-17-9-6-12)11-14-13-3-1-2-4-15(13)21-19-14/h1-6,8-9H,7,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJVZAFIAWWWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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